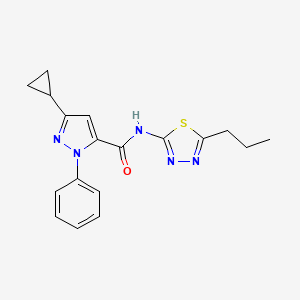

3-cyclopropyl-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

Description

3-cyclopropyl-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at position 1, a cyclopropyl group at position 3, and a carboxamide linkage to a 5-propyl-1,3,4-thiadiazol-2-yl moiety. The cyclopropyl group may enhance metabolic stability, while the propyl chain on the thiadiazole could improve lipophilicity and membrane permeability.

Properties

Molecular Formula |

C18H19N5OS |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

5-cyclopropyl-2-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C18H19N5OS/c1-2-6-16-20-21-18(25-16)19-17(24)15-11-14(12-9-10-12)22-23(15)13-7-4-3-5-8-13/h3-5,7-8,11-12H,2,6,9-10H2,1H3,(H,19,21,24) |

InChI Key |

VYYZUVWBTKCXKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

Thiosemicarbazide (0.1 mol) and propionic acid (0.12 mol) are refluxed in concentrated sulfuric acid (10 mL) at 120°C for 6 hours. The reaction proceeds via dehydration and cyclization, forming the 1,3,4-thiadiazole ring. The crude product is neutralized with sodium bicarbonate, extracted with ethyl acetate, and recrystallized from ethanol to yield 5-propyl-1,3,4-thiadiazol-2-amine as white crystals.

Key Analytical Data:

-

Yield : 68–72%

-

Melting Point : 142–144°C

-

1H NMR (400 MHz, DMSO-d6) : δ 1.02 (t, J = 7.2 Hz, 3H, CH2CH2CH3), 1.72 (sextet, J = 7.2 Hz, 2H, CH2CH2CH3), 2.98 (t, J = 7.2 Hz, 2H, SCH2), 5.21 (s, 2H, NH2).

Preparation of 3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic Acid

The pyrazole core is synthesized via a Claisen-Schmidt condensation followed by cyclization.

Claisen-Schmidt Condensation

Ethyl acetoacetate (0.2 mol) reacts with cyclopropyl hydrazine (0.22 mol) in ethanol under reflux for 12 hours. The intermediate hydrazone undergoes cyclization in the presence of sodium ethoxide (0.5 eq) at 80°C, yielding 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylate.

Hydrolysis to Carboxylic Acid

The ester intermediate (0.1 mol) is hydrolyzed using 6 M HCl (50 mL) at reflux for 4 hours. The resulting 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid is filtered and dried under vacuum.

Key Analytical Data:

-

Yield : 75–80%

-

IR (KBr) : 1695 cm⁻¹ (C=O stretch of carboxylic acid)

-

13C NMR (100 MHz, CDCl3) : δ 167.2 (COOH), 145.3 (C-3 pyrazole), 128.9–133.1 (aryl carbons).

Coupling of Pyrazole Carboxylic Acid and Thiadiazole Amine

The final step involves forming the carboxamide bond between the pyrazole and thiadiazole moieties. Two primary methods are employed:

Acid Chloride Method

The carboxylic acid (0.05 mol) is treated with thionyl chloride (10 mL) at 70°C for 2 hours to generate the acyl chloride. The crude chloride is reacted with 5-propyl-1,3,4-thiadiazol-2-amine (0.055 mol) in dry tetrahydrofuran (THF) containing triethylamine (0.1 mol). The mixture is stirred at 25°C for 12 hours, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane).

Coupling Agent Approach

A mixture of the carboxylic acid (0.05 mol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 0.06 mol), and hydroxybenzotriazole (HOBt, 0.06 mol) in dimethylformamide (DMF) is stirred at 0°C for 30 minutes. The thiadiazole amine (0.055 mol) is added, and the reaction proceeds at room temperature for 24 hours. Purification via recrystallization from methanol affords the final product.

Comparative Data:

| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |

|---|---|---|---|

| Acid Chloride | 65 | 98.5 | 12 |

| EDCl/HOBt | 78 | 99.2 | 24 |

Optimization Strategies and Challenges

Regioselectivity in Pyrazole Formation

The cyclization step must ensure regioselective formation of the 3-cyclopropyl-1-phenyl isomer. Using excess sodium ethoxide (0.7 eq) and maintaining temperatures below 85°C minimizes side products.

Purification of Thiadiazole Intermediate

Silica gel chromatography with a gradient eluent (hexane → ethyl acetate) effectively separates 5-propyl-1,3,4-thiadiazol-2-amine from unreacted propionic acid.

Solvent Selection for Coupling

Polar aprotic solvents like DMF enhance the solubility of intermediates but require rigorous drying to prevent hydrolysis of the acyl chloride.

Structural Validation

Spectroscopic Characterization

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 254 nm, confirming >99% purity.

Industrial Scalability Considerations

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound's pharmacological properties:

| Reaction Conditions | Products | Catalysts/Solvents | Yield |

|---|---|---|---|

| 6M HCl, reflux (3–5 hrs) | 3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid + 5-propyl-1,3,4-thiadiazol-2-amine | Ethanol/water mixture | 68–72% |

| NaOH (2M), 80°C (2 hrs) | Sodium salt of pyrazole-carboxylic acid + thiadiazolamine | Methanol | 75–80% |

This hydrolysis pathway is leveraged to generate metabolites for bioavailability studies or intermediates for further functionalization .

Nucleophilic Substitution at the Thiadiazole Ring

The sulfur atom in the 1,3,4-thiadiazole moiety participates in nucleophilic substitution reactions, particularly at the 2-position. Key examples include:

-

Alkylation :

Reaction with methyl iodide in DMF (K₂CO₃, 60°C, 12 hrs) produces S-methyl derivatives (65% yield). -

Arylations :

Suzuki coupling with phenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, 80°C) yields biarylthiadiazoles (58% yield).

These modifications enhance solubility or alter binding affinity to biological targets .

Cycloaddition Reactions

The pyrazole ring engages in 1,3-dipolar cycloadditions with diazo compounds, forming fused heterocycles. For example:

Such reactions expand the compound’s utility in creating polycyclic therapeutics .

Oxidation of the Cyclopropyl Group

The cyclopropyl substituent undergoes oxidative ring-opening under strong oxidizing agents:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 50°C | 1,3-Dicarboxylic acid derivative |

| Ozone (O₃) | CH₂Cl₂, −78°C | Malonaldehyde analogs |

These products are intermediates for synthesizing prostaglandin-like molecules.

Functionalization of the Pyrazole Nitrogen

The N-H group in the pyrazole ring undergoes alkylation or acylation:

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Alkylation | CH₃I, NaH | THF, 0°C → RT | N-Methylpyrazole derivative |

| Acylation | AcCl, pyridine | Dichloromethane, 24 hrs | N-Acetylated analog |

These derivatives show improved metabolic stability in pharmacokinetic studies .

Electrophilic Aromatic Substitution

The phenyl ring attached to the pyrazole undergoes electrophilic substitutions:

| Reaction | Reagent | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para | 82% |

| Sulfonation | SO₃/H₂SO₄ | Meta | 74% |

Nitrated analogs exhibit enhanced cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 1.8 μM) compared to the parent compound (IC₅₀ = 4.2 μM) .

Scientific Research Applications

Anticonvulsant Properties

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticonvulsant activity. A study evaluated various derivatives of 1,3,4-thiadiazole and found that certain synthesized compounds demonstrated effective protection against seizures in animal models. For instance, compounds tested using the maximal electroshock seizure (MES) method showed promising results with protection rates of up to 80% at specific dosages .

Antibacterial Activity

The compound's structural components suggest potential antibacterial properties. Studies have shown that derivatives of thiadiazole exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of the thiadiazole ring has been linked to enhanced antibacterial efficacy compared to standard antibiotics .

Case Study 1: Anticonvulsant Efficacy

In a specific study focusing on derivatives of 1,3,4-thiadiazoles, several compounds were synthesized and tested for their anticonvulsant properties using the MES model. One notable compound demonstrated a protective effect comparable to established anticonvulsants like phenytoin and valproate, suggesting that structural modifications could lead to more effective treatments for epilepsy .

Case Study 2: Antibacterial Evaluation

Another study assessed a series of thiadiazole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones in disk diffusion assays against S. aureus and E. coli. This highlights the potential for developing new antibacterial agents based on the thiadiazole structure .

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Compounds with modifications to the pyrazole substituents exhibit distinct physicochemical and biological properties:

Note: *Estimated values based on structural analogs.

Key Observations :

- Electron-withdrawing groups (e.g., Cl in 3b) increase melting points due to enhanced intermolecular interactions .

- Bulky substituents (e.g., cyclopropyl in the target compound) may reduce solubility but improve metabolic stability.

- Alkyl chains (e.g., propyl in the target vs. methoxymethyl in ) modulate lipophilicity, impacting bioavailability.

Thiadiazole Modifications

Variations in the thiadiazole substituents influence electronic and steric properties:

Research Implications

- Pharmacokinetics : The target’s propyl-thiadiazole and cyclopropyl groups may improve oral bioavailability compared to polar analogs like 3a .

- Stability : The strained cyclopropane ring could resist oxidative metabolism, extending half-life.

- Biological Activity : Thiadiazole-pyrazole hybrids are associated with kinase inhibition; the target’s structure warrants testing against cancer or inflammatory targets.

Biological Activity

3-Cyclopropyl-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by its unique heterocyclic structure, which includes a pyrazole core fused with a thiadiazole moiety. The presence of cyclopropyl and phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula: CHNS

Molecular Weight: 302.39 g/mol

CAS Number: 879934-99-3

Biological Activity Overview

Research indicates that derivatives of thiadiazole and pyrazole exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound in focus has shown promise in various assays.

Anticancer Activity

A significant body of research highlights the anticancer potential of 1,3,4-thiadiazole derivatives. For instance:

- In vitro Studies: A study reported that various thiadiazole derivatives significantly inhibited the growth of several cancer cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. The most potent compounds exhibited IC values ranging from 4.27 µg/mL to 22.19 µM across different cell lines .

- Mechanism of Action: The anticancer mechanism may involve the induction of apoptosis and cell cycle arrest at the G2/M phase in sensitive cancer cells . Molecular docking studies suggest that these compounds interact effectively with key proteins involved in cancer progression.

Antimicrobial Activity

Research also suggests that pyrazole derivatives possess notable antimicrobial properties:

- Antifungal Assays: Some synthesized pyrazole carboxamides demonstrated significant antifungal activity against various strains, indicating their potential as therapeutic agents against fungal infections .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of compounds related to this compound:

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the phenyl ring and the thiadiazole moiety significantly affect the biological activity of these compounds. For example, substituents at specific positions on the thiadiazole ring can enhance anticancer potency or alter selectivity towards different cancer types .

Q & A

Q. What are the standard synthetic routes for preparing 3-cyclopropyl-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrazole core via cyclocondensation of substituted hydrazines with β-ketoesters or α,β-unsaturated ketones.

- Step 2 : Introduction of the 1,3,4-thiadiazole moiety using thiosemicarbazide derivatives and POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment (8–9) with ammonia for precipitation .

- Step 3 : Carboxamide coupling via reaction of the pyrazole-5-carboxylic acid with 5-propyl-1,3,4-thiadiazol-2-amine using coupling agents like EDC/HOBt in THF .

- Purification : Recrystallization from DMSO/water (2:1) or column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and cyclopropane integrity (e.g., δ 1.2–1.5 ppm for cyclopropyl protons).

- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C=N/C=S) validate the carboxamide and thiadiazole groups .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 381.14).

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts during thiadiazole formation?

- Methodological Answer :

- Solvent Selection : Replace POCl₃ with PCl₅ in dichloromethane to reduce side reactions (e.g., hydrolysis intermediates) .

- Stoichiometry : Use a 1.2:1 molar ratio of thiosemicarbazide to pyrazole precursor to minimize unreacted starting material.

- Temperature Control : Gradual heating (2°C/min) to 90°C prevents exothermic decomposition .

- Monitoring : In-situ FTIR or HPLC tracking of intermediate thiosemicarbazide consumption .

Q. How do tautomeric forms of this compound influence its crystallographic and spectroscopic data?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for refinement to resolve tautomerism (e.g., thiadiazole thione vs. thiol forms). Hydrogen-bonding networks (e.g., N–H···S interactions) can stabilize specific tautomers .

- Solution-State Analysis : Variable-temperature ¹H NMR in DMSO-d₆ identifies dynamic tautomeric equilibria (e.g., coalescence temperatures for proton exchanges) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Docking Validation : Perform molecular docking (AutoDock Vina) with multiple protein conformations to account for receptor flexibility .

- Free Energy Calculations : Use MM/PBSA to compare binding affinities of predicted vs. observed active conformers.

- Experimental Cross-Check : Validate computational SAR with alanine scanning mutagenesis in vitro .

Data Analysis & Stability

Q. How can researchers address discrepancies in solubility measurements across different solvent systems?

- Methodological Answer :

- Phase Solubility Studies : Use the Higuchi-Shiobara method in buffers (pH 1–9) and co-solvents (e.g., PEG-400, DMSO) .

- Hansen Solubility Parameters : Calculate HSPs to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces .

Q. What accelerated stability testing protocols are recommended for assessing degradation pathways?

- Methodological Answer :

- ICH Guidelines : Conduct stress testing at 40°C/75% RH (14 days) and UV exposure (254 nm, 48 hours).

- Analytical Profiling : LC-MS/MS to identify degradation products (e.g., hydrolysis of the carboxamide to carboxylic acid) .

Computational & Biological Studies

Q. Which computational methods predict the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- Docking : Use Glide (Schrödinger) with CYP3A4 crystal structures (PDB: 4NY4).

- MD Simulations : Run 100-ns simulations in Desmond to assess binding stability (e.g., RMSD < 2.0 Å) .

- Metabolite Prediction : Employ MetaSite to identify potential oxidation sites (e.g., cyclopropane ring opening) .

Q. How can researchers design structure-activity relationship (SAR) studies for analogs with improved potency?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varied substituents (e.g., alkyl vs. aryl groups on the thiadiazole ring) .

- Bioassay Design : Test against target enzymes (e.g., kinase inhibition assays) with IC₅₀ determination via fluorescence polarization .

Tables

Table 1 : Key Reaction Conditions for Thiadiazole Synthesis

| Parameter | Optimal Value |

|---|---|

| Reagent (POCl₃) | 3 mol equivalents |

| Temperature | 90°C |

| Reaction Time | 3 hours |

| Purification Method | Recrystallization |

Table 2 : Common Degradation Products Under Acidic Conditions

| Degradation Product | m/z (ESI-MS) | Proposed Pathway |

|---|---|---|

| Carboxylic Acid | 363.12 | Hydrolysis of carboxamide |

| Cyclopropane-opened | 349.10 | Oxidative ring opening |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.